molecular formula C13H18N2O3 B4893552 2-nitro-N,N-di(propan-2-yl)benzamide

2-nitro-N,N-di(propan-2-yl)benzamide

Cat. No.: B4893552
M. Wt: 250.29 g/mol
InChI Key: UIMVXLLXZGXSAU-UHFFFAOYSA-N
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Description

2-nitro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group at the second position of the benzene ring and two isopropyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N,N-di(propan-2-yl)benzamide typically involves the nitration of N,N-di(propan-2-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

2-nitro-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N,N-di(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropyl-3-nitrobenzamide: Similar structure but with the nitro group at the third position.

    2-Nitro-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of isopropyl groups.

    2,4-Dinitro-N,N-di(propan-2-yl)benzamide: Contains an additional nitro group at the fourth position

Uniqueness

2-nitro-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-nitro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-7-5-6-8-12(11)15(17)18/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMVXLLXZGXSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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